Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate
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Description
“Tert-butyl 2-(4-aminopyrazol-1-yl)propanoate” is a complex organic compound. It likely contains a tert-butyl group, an aminopyrazole group, and a propanoate ester group . The tert-butyl group is a branched alkyl group with three methyl groups attached to a central carbon . The aminopyrazole group contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and an amino group. The propanoate group is an ester derived from propanoic acid .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The tert-butyl group is a bulky group that could influence the overall shape of the molecule . The aminopyrazole and propanoate groups could participate in various intermolecular interactions, influencing the compound’s behavior in different environments .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The amino group in the aminopyrazole part could potentially participate in various reactions, such as acid-base reactions . The ester group could undergo reactions like hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of an ester group could make it polar and potentially soluble in polar solvents .Mechanism of Action
Future Directions
Properties
IUPAC Name |
tert-butyl 2-(4-aminopyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-7(9(14)15-10(2,3)4)13-6-8(11)5-12-13/h5-7H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUODZQMUSIIJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N1C=C(C=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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